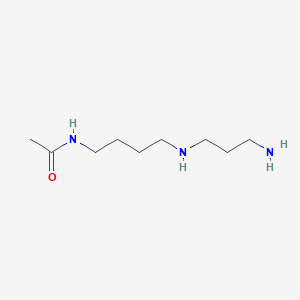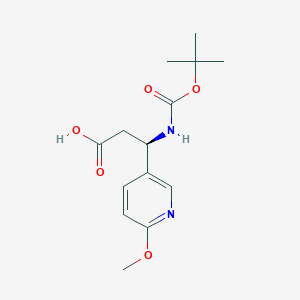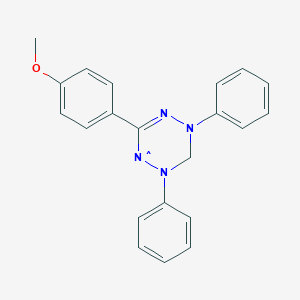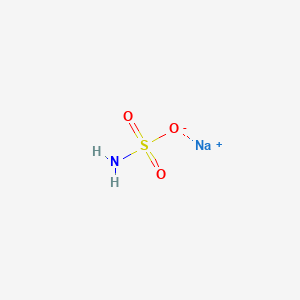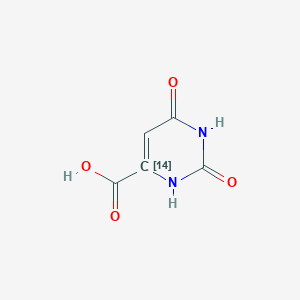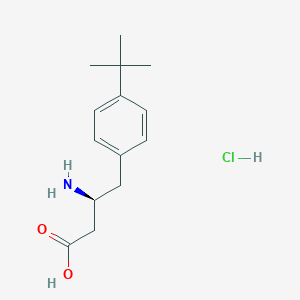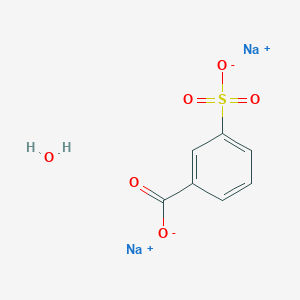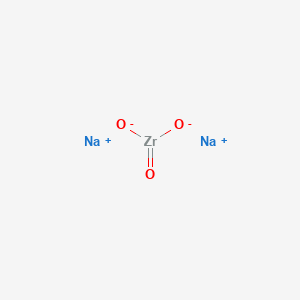
N-(2,6-dichlorophenyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2,6-dichlorophenyl)benzamide, also known as diclofenamide, is a chemical compound that has been widely used in scientific research. It is a member of the benzamide family and is structurally similar to other compounds such as sulfonylureas and sulfonamides. The compound has been shown to have a variety of biochemical and physiological effects, making it a useful tool for researchers in a range of fields.
作用機序
The mechanism of action of N-(2,6-dichlorophenyl)benzamide is not fully understood, but it is thought to involve the modulation of ion channel activity. The compound has been shown to increase the open probability of CFTR channels, leading to increased chloride ion transport across cell membranes. It has also been shown to inhibit the activity of ENaC channels, leading to decreased sodium ion transport. These effects are thought to be mediated by the binding of the compound to specific sites on the ion channels.
生化学的および生理学的効果
The biochemical and physiological effects of N-(2,6-dichlorophenyl)benzamide are diverse and depend on the specific ion channels being targeted. In general, the compound has been shown to increase chloride ion transport and decrease sodium ion transport in cells. This can have a variety of downstream effects, including changes in cell volume, pH, and membrane potential. The compound has also been shown to have anti-inflammatory effects, possibly through the modulation of ion channels in immune cells.
実験室実験の利点と制限
One of the main advantages of using N-(2,6-dichlorophenyl)benzamide in lab experiments is its specificity for certain ion channels. This allows researchers to selectively target specific channels and study their function in isolation. The compound is also relatively easy to synthesize and has a well-established synthesis method. One limitation of using the compound is that its mechanism of action is not fully understood, which can make it difficult to interpret experimental results. Additionally, the compound has not been extensively studied in vivo, so its effects in whole organisms are not well-understood.
将来の方向性
There are several potential future directions for research involving N-(2,6-dichlorophenyl)benzamide. One area of interest is in the development of new drugs that target ion channels. The compound's ability to modulate ion channel activity could be leveraged to develop new treatments for diseases such as cystic fibrosis and hypertension. Another potential direction is in the study of the compound's anti-inflammatory effects. Understanding the mechanisms underlying these effects could lead to the development of new treatments for inflammatory diseases such as rheumatoid arthritis. Finally, further research is needed to fully understand the compound's mechanism of action and its effects in vivo. This could help to clarify the compound's potential uses and limitations in scientific research.
合成法
The synthesis of N-(2,6-dichlorophenyl)benzamide is typically achieved through the reaction of 2,6-dichloroaniline with benzoyl chloride in the presence of a base such as sodium hydroxide. The reaction proceeds through an acylation mechanism, resulting in the formation of the desired compound. The synthesis method is relatively straightforward and has been well-established in the literature.
科学的研究の応用
N-(2,6-dichlorophenyl)benzamide has been used in a variety of scientific research applications. One of the most common uses is as a tool for studying ion channels in cells. The compound has been shown to modulate the activity of several ion channels, including the cystic fibrosis transmembrane conductance regulator (CFTR) and the epithelial sodium channel (ENaC). This makes it a valuable tool for researchers studying the physiology of ion channels and their role in disease.
特性
CAS番号 |
10286-88-1 |
|---|---|
製品名 |
N-(2,6-dichlorophenyl)benzamide |
分子式 |
C13H9Cl2NO |
分子量 |
266.12 g/mol |
IUPAC名 |
N-(2,6-dichlorophenyl)benzamide |
InChI |
InChI=1S/C13H9Cl2NO/c14-10-7-4-8-11(15)12(10)16-13(17)9-5-2-1-3-6-9/h1-8H,(H,16,17) |
InChIキー |
KGDQECZKWWPUTK-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C(=O)NC2=C(C=CC=C2Cl)Cl |
正規SMILES |
C1=CC=C(C=C1)C(=O)NC2=C(C=CC=C2Cl)Cl |
同義語 |
N-(2,6-Dichlorophenyl)benzamide |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



